8-Shogaol

Descripción general

Descripción

8-Shogaol es un compuesto bioactivo que se encuentra en el jengibre (Zingiber officinale). Es un tipo de compuesto fenólico conocido por su sabor picante y se forma a partir de la deshidratación del gingerol durante el proceso de secado del jengibre. Este compuesto es conocido por sus diversas propiedades farmacológicas, incluidas las actividades antiinflamatorias, antioxidantes y anticancerígenas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 8-Shogaol se puede lograr a través de varios métodos. Un método común implica la deshidratación de 8-Gingerol. Este proceso generalmente requiere condiciones ácidas, como el uso de ácido clorhídrico o ácido sulfúrico, para facilitar la eliminación de una molécula de agua de 8-Gingerol, lo que da como resultado la formación de 8-Shogaol.

Métodos de producción industrial: En un entorno industrial, 8-Shogaol a menudo se produce secando el jengibre a altas temperaturas. El proceso de deshidratación convierte los gingeroles en shogaoles. Este método es preferido debido a su simplicidad y rentabilidad. El jengibre seco se extrae luego usando solventes como etanol o metanol para aislar 8-Shogaol.

Tipos de reacciones:

Oxidación: -Shogaol puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: Se puede reducir para formar -Gingerol.

Sustitución: -Shogaol puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Se pueden usar varios catalizadores y solventes dependiendo de la reacción de sustitución deseada.

Productos principales:

Oxidación: Derivados oxidados de -Shogaol.

Reducción: -Gingerol.

Sustitución: Varios derivados de shogaol sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Introduction to 8-Shogaol

This compound, a bioactive compound derived from ginger (Zingiber officinale), has garnered significant attention in scientific research due to its diverse pharmacological properties. It is one of the shogaols, which are formed through the dehydration of gingerols during the drying process of ginger. This compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer effects, making it a promising candidate for therapeutic applications.

Antioxidant Activity

This compound has been shown to possess substantial antioxidant properties. Research indicates that it can scavenge free radicals and enhance the antioxidant defense system in cells. A study demonstrated that different drying methods of ginger significantly influenced the levels of shogaols, including this compound, which in turn affected the antioxidant capacity of ginger extracts .

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been extensively studied. It has been found to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. In particular, this compound targets the TRPV1 receptor, which plays a crucial role in pain signaling and inflammation . Clinical trials have suggested that it may alleviate symptoms related to inflammatory conditions.

Anticancer Properties

This compound exhibits promising anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that it can enhance the efficacy of radiation therapy in radioresistant gastric cancer models by promoting apoptosis through specific molecular pathways . Additionally, its ability to disrupt microtubule dynamics contributes to its cytotoxic effects on cancer cells .

Pain Management

Research indicates that this compound can alleviate acute and chronic pain by modulating pain pathways. Its interaction with TRPV1 receptors suggests a mechanism for pain relief, making it a potential candidate for developing analgesic therapies .

Gastroprotective Effects

This compound has been studied for its gastroprotective properties, particularly in preventing gastric ulcers. It appears to enhance mucosal defense mechanisms and reduce gastric acid secretion, thus providing protection against ulcer formation .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human gastric cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways. This suggests that this compound could be integrated into treatment regimens for gastric cancer patients.

Case Study 2: Pain Relief in Inflammatory Conditions

In a clinical trial involving patients with chronic pain conditions, administration of this compound resulted in notable reductions in pain scores compared to placebo groups. This highlights its potential as an alternative or adjunct therapy for managing chronic pain.

Data Table: Summary of Biological Activities

Mecanismo De Acción

El mecanismo de acción de 8-Shogaol involucra varios objetivos moleculares y vías:

Acción antiinflamatoria: -Shogaol inhibe la producción de citocinas y mediadores proinflamatorios al bloquear la activación del factor nuclear-kappa B (NF-κB) y las cinasas de proteínas activadas por mitógenos (MAPKs).

Acción antioxidante: Elimina los radicales libres y mejora la actividad de las enzimas antioxidantes, protegiendo así las células del estrés oxidativo.

Acción anticancerígena: -Shogaol induce la apoptosis en las células cancerosas al activar las caspasas y aumentar la expresión de proteínas proapoptóticas. También inhibe la proliferación de células cancerosas al bloquear la progresión del ciclo celular.

Comparación Con Compuestos Similares

8-Shogaol es similar a otros compuestos que se encuentran en el jengibre, como 6-Shogaol y 10-Shogaol. es único en sus propiedades farmacológicas y potencia específicas.

- 6-Shogaol: Similar en estructura pero difiere en la longitud de la cadena de carbono. También exhibe propiedades antiinflamatorias y anticancerígenas pero con diferente potencia.

- 10-Shogaol: Tiene una cadena de carbono más larga y actividades farmacológicas similares, pero puede diferir en su efectividad y biodisponibilidad.

Actividad Biológica

8-Shogaol, a bioactive compound derived from ginger (Zingiber officinale), is recognized for its significant biological activities, particularly in anti-inflammatory and anticancer effects. It is a dehydration product of gingerols, specifically formed during the drying process of ginger rhizomes. This article provides a comprehensive overview of the biological activities of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its unique chemical structure, which includes a Michael acceptor moiety that enhances its reactivity with nucleophiles. This structural feature is crucial for its biological activity, particularly in inhibiting inflammatory pathways and cancer cell proliferation.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties, which have been substantiated by various studies:

- Mechanism of Action : this compound has been shown to inhibit the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It affects key signaling pathways including NF-kB and MAPK, leading to decreased production of inflammatory cytokines like TNF-α and IL-6 .

- In Vitro Studies : In human monocytic U937 cells, this compound effectively reduced the mRNA levels of COX-2, indicating its role as a potent inhibitor of PGE2 production . In RAW 264.7 macrophages stimulated with LPS, it significantly suppressed the activation of NF-kB and reduced the secretion of inflammatory mediators .

- In Vivo Studies : Research indicates that this compound can inhibit leukocyte infiltration in inflamed tissues and reduce edema in animal models . These findings suggest its potential therapeutic application in inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

- Cell Proliferation Inhibition : Studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. It induces apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

- Case Study : A notable study showed that treatment with this compound resulted in significant tumor growth inhibition in xenograft models. The compound was found to downregulate oncogenic signaling pathways while upregulating tumor suppressor genes .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties:

- Biofilm Inhibition : In a study focusing on Candida albicans, this compound demonstrated significant inhibition of biofilm formation at concentrations as low as 10 µg/ml. This suggests its potential use in treating fungal infections .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Metabolism : After oral administration, this compound is absorbed and can be detected as glucuronide and sulfate conjugates in the bloodstream. This metabolic pathway is essential for understanding its bioavailability and efficacy in humans .

Comparative Table of Biological Activities

Propiedades

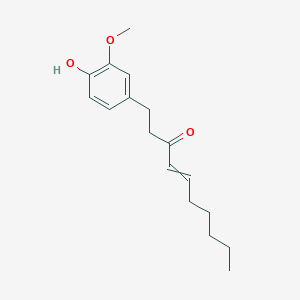

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWKEEOHDMUXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873727 | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-66-8, 36700-45-5 | |

| Record name | [6]-Shogaol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [8]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.